Cas no 2248411-10-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate structure
2248411-10-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
CAS番号:2248411-10-9
MF:C15H12N2O5
メガワット:300.266183853149
CID:6158607
PubChem ID:165728310

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
    • EN300-6514555
    • 2248411-10-9
    • インチ: 1S/C15H12N2O5/c1-3-11-16-12(8(2)21-11)15(20)22-17-13(18)9-6-4-5-7-10(9)14(17)19/h4-7H,3H2,1-2H3
    • InChIKey: PGXYGAUPLINIJL-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1=C(C)OC(CC)=N1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 300.07462149g/mol
  • どういたいしつりょう: 300.07462149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 470
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6514555-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
2248411-10-9
0.1g
$855.0 2023-05-31
Enamine
EN300-6514555-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
2248411-10-9
2.5g
$1903.0 2023-05-31
Enamine
EN300-6514555-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
2248411-10-9
0.5g
$933.0 2023-05-31
Enamine
EN300-6514555-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
2248411-10-9
10g
$4176.0 2023-05-31
Enamine
EN300-6514555-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
2248411-10-9
1g
$971.0 2023-05-31
Enamine
EN300-6514555-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
2248411-10-9
5g
$2816.0 2023-05-31
Enamine
EN300-6514555-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
2248411-10-9
0.05g
$816.0 2023-05-31
Enamine
EN300-6514555-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
2248411-10-9
0.25g
$893.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylateに関する追加情報

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate (CAS No. 2248411-10-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate (CAS No. 2248411-10-9) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique molecular structure, combining an isoindole moiety with an oxazole ring, makes it a versatile intermediate for the synthesis of advanced pharmaceuticals and functional materials. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of novel small-molecule inhibitors and biologically active agents.

One of the key features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate is its ability to act as a building block for more complex molecules. The presence of both the dioxoisoindole and oxazole carboxylate groups allows for diverse chemical modifications, enabling the creation of compounds with tailored properties. This adaptability is particularly valuable in the context of structure-activity relationship (SAR) studies, where slight alterations to the molecular framework can lead to significant changes in biological activity.

In recent years, the demand for heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate has surged, driven by the growing emphasis on precision medicine and targeted therapies. The compound's potential to interact with specific biological targets, such as enzymes or receptors, makes it a promising candidate for the development of treatments for various conditions, including inflammatory diseases and metabolic disorders. Its relevance in high-throughput screening and fragment-based drug design further underscores its importance in modern pharmaceutical research.

From a synthetic chemistry perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate offers several advantages. Its relatively stable structure under standard laboratory conditions facilitates its use in multi-step reactions, while its solubility in common organic solvents simplifies purification processes. These properties are critical for researchers aiming to scale up production or incorporate the compound into larger synthetic schemes. Additionally, the compound's compatibility with green chemistry principles, such as reduced waste generation and energy efficiency, aligns with the industry's shift toward sustainable practices.

The compound's potential extends beyond pharmaceuticals. In material science, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate has been explored for its ability to contribute to the development of advanced polymers and functional coatings. Its incorporation into polymer matrices can enhance thermal stability, mechanical strength, and other desirable properties, making it a valuable component in the creation of high-performance materials. This dual applicability in both life sciences and material engineering highlights the compound's versatility and broad utility.

As the scientific community continues to explore the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate, its role in innovative research is expected to expand. With advancements in computational chemistry and machine learning, researchers can now predict the compound's behavior and interactions with greater accuracy, accelerating the discovery of new applications. Furthermore, collaborations between academia and industry are likely to drive the commercialization of derivatives based on this compound, addressing unmet needs in various sectors.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate (CAS No. 2248411-10-9) represents a fascinating and multifaceted chemical entity with significant promise across multiple disciplines. Its unique structural features, combined with its potential for customization, make it a valuable asset in the pursuit of scientific and technological breakthroughs. Whether in the realm of drug development or advanced materials, this compound is poised to play a pivotal role in shaping the future of innovation.

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